molecular formula C7H16NOP B2823299 3-Dimethylphosphorylpiperidine CAS No. 2287312-67-6

3-Dimethylphosphorylpiperidine

Cat. No.: B2823299
CAS No.: 2287312-67-6
M. Wt: 161.185
InChI Key: KABSQDBKAMTTOC-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylpiperidine is a phosphorylated derivative of piperidine, characterized by a dimethylphosphoryl group (-PO(CH₃)₂) attached to the third carbon of the piperidine ring. This structural modification imparts unique electronic and steric properties, distinguishing it from other piperidine derivatives. The phosphoryl group enhances polarity, influencing solubility in both aqueous and organic media, and may modulate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

3-dimethylphosphorylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NOP/c1-10(2,9)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSQDBKAMTTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Dimethylphosphorylpiperidine typically involves the reaction of piperidine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

Piperidine+Dimethylphosphoryl chlorideThis compound+HCl\text{Piperidine} + \text{Dimethylphosphoryl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidine+Dimethylphosphoryl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Dimethylphosphorylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Dimethylphosphorylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylpiperidine involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Phosphoryl vs. Amine Groups: The phosphoryl group in this compound increases molecular weight and polarity compared to 3-aminopiperidine, likely enhancing solubility in polar solvents (e.g., water or methanol) . This contrasts with the basic amine group in 3-aminopiperidine, which may favor salt formation (e.g., dihydrochloride derivatives ).
  • Phenoxy vs.

Biological Activity

3-Dimethylphosphorylpiperidine is an organophosphorus compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is derived from piperidine, a six-membered heterocyclic amine. Its structure includes a dimethylphosphoryl group, which significantly influences its reactivity and biological interactions. The synthesis typically involves the reaction of piperidine with dimethylphosphoryl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through the phosphoryl group. This interaction can lead to:

  • Hydrogen Bonding : The phosphoryl group can form hydrogen bonds with biological macromolecules, which may enhance binding affinity and specificity.
  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in medicinal chemistry.
  • Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties, potentially acting through pathways involved in cell proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of kinase activity

Case Studies

  • Antimicrobial Study :
    A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research :
    A recent study focused on the effects of this compound on human breast cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential in cancer therapy.

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